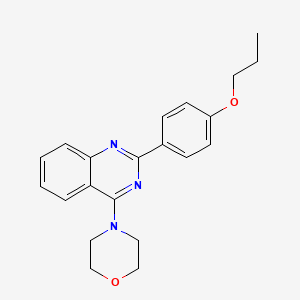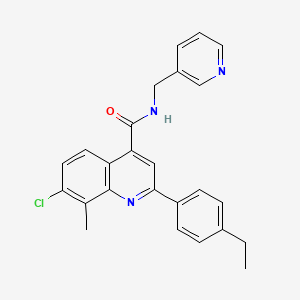![molecular formula C15H19ClN4O B4682936 N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4682936.png)
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea
説明
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cytokinin that promotes cell division and differentiation, leading to increased growth and yield in plants.
作用機序
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea acts as a cytokinin by binding to cytokinin receptors and activating downstream signaling pathways. It promotes cell division and differentiation by stimulating the expression of genes involved in these processes. This compound also regulates the balance between cytokinins and other plant hormones, such as auxins, gibberellins, and abscisic acid, which are involved in various aspects of plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. It also enhances the accumulation of soluble sugars and organic acids, which are important for fruit quality. This compound can also affect the expression of genes involved in photosynthesis, respiration, and stress responses, leading to changes in plant metabolism and physiology.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea is a potent cytokinin that can produce significant effects on plant growth and development at low concentrations. It is also stable and easy to handle, making it a convenient tool for plant research. However, this compound can have negative effects on plant growth and development at high concentrations, and its effects can vary depending on the plant species, tissue type, and developmental stage. Therefore, careful optimization of this compound concentration and application method is necessary for reliable and reproducible results.
将来の方向性
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has great potential for further research and application in plant science. Some possible future directions include:
1. Investigation of the molecular mechanisms underlying this compound-induced responses in plants.
2. Development of new this compound analogs with improved efficacy and specificity.
3. Application of this compound in crop breeding and genetic engineering to improve yield and quality.
4. Study of the effects of this compound on plant-microbe interactions and soil ecology.
5. Evaluation of the environmental and health impacts of this compound use in agriculture.
In conclusion, this compound is a synthetic cytokinin that has been widely used in plant research. It promotes growth and yield by stimulating cell division and differentiation, regulating hormone balance, and affecting plant metabolism and physiology. This compound has advantages and limitations for lab experiments, and its future directions include further investigation of its molecular mechanisms and application in crop improvement and environmental sustainability.
科学的研究の応用
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has been extensively used in plant research to promote growth and yield. It has been shown to increase fruit size, improve fruit quality, and enhance resistance to diseases and stress. This compound has also been used to improve the rooting of cuttings and to induce the formation of adventitious buds in plants. In addition, this compound has been used to study the role of cytokinins in plant development and to investigate the signaling pathways involved in cytokinin-induced responses.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11(10-20-7-6-12(2)19-20)9-17-15(21)18-14-5-3-4-13(16)8-14/h3-8,11H,9-10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUVVUQXLLPIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B4682857.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-methylacetamide](/img/structure/B4682873.png)
![ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate](/img/structure/B4682881.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B4682892.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4682897.png)
![{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetic acid](/img/structure/B4682908.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4682920.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4682932.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4682955.png)
![2-{5-[(4-propylphenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4682961.png)
![4-{[(4-tert-butylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B4682968.png)